

Unveiling the Selectivity of Novel YEATS4 Binders: A Comparative Analysis

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of novel YEATS4 binders, supported by experimental data. YEATS4, a reader of histone acetylation, has emerged as a promising therapeutic target in oncology, driving the development of potent and selective inhibitors.

This guide focuses on a recently developed series of small-molecule YEATS4 binders, including the notable compounds 4d and 4e, and compares their selectivity profiles against other members of the YEATS domain family. Understanding the selectivity of these compounds is crucial for minimizing off-target effects and developing effective therapeutic agents.

Quantitative Selectivity Profile

The following table summarizes the binding affinities (K_i) and cellular target engagement (IC_{50}) of novel YEATS4 binders compared to other YEATS family proteins. The data is sourced from a key study by Londregan et al. (2022).^[1]

| Compound | Target | Ki (nM) | Fold Selectivity vs. YEATS4 | NanoBRET IC50 (nM) |
|----------|---------|---------|-----------------------------|--------------------|
| 4d | YEATS4 | 33 | - | 170 |
| YEATS1 | >10,000 | >303 | >10,000 | |
| YEATS2 | >10,000 | >303 | >10,000 | |
| YEATS3 | >10,000 | >303 | >10,000 | |
| 4e | YEATS4 | 37 | - | 300 |
| YEATS1 | >10,000 | >270 | >10,000 | |
| YEATS2 | >10,000 | >270 | >10,000 | |
| YEATS3 | >10,000 | >270 | >10,000 | |

Experimental Methodologies

The assessment of the selectivity profile of these novel YEATS4 binders relies on robust biochemical and cellular assays. The detailed protocols for these key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. In this context, it was employed to determine the binding affinity (K_d , which is equivalent to K_i for inhibitors) of the compounds for the YEATS domains.

Protocol:

- Protein and Compound Preparation:
 - Recombinant human YEATS domain proteins (YEATS1, YEATS2, YEATS3, and YEATS4) were expressed and purified.

- The protein buffer used was 20 mM HEPES, pH 7.5, 150 mM NaCl, and 1 mM TCEP.
- Compounds were dissolved in 100% DMSO and then diluted in the protein buffer to a final DMSO concentration of 1%.
- ITC Experiment:
 - Experiments were performed on a MicroCal PEAQ-ITC instrument.
 - The sample cell was filled with the YEATS protein solution (typically at a concentration of 10-20 μ M).
 - The syringe was filled with the compound solution (typically at a concentration of 100-200 μ M).
 - A series of injections of the compound into the protein solution were performed at 25°C.
 - The heat changes associated with each injection were measured.
- Data Analysis:
 - The raw ITC data was analyzed using the MicroCal PEAQ-ITC Analysis Software.
 - The data was fitted to a one-site binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay that measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.

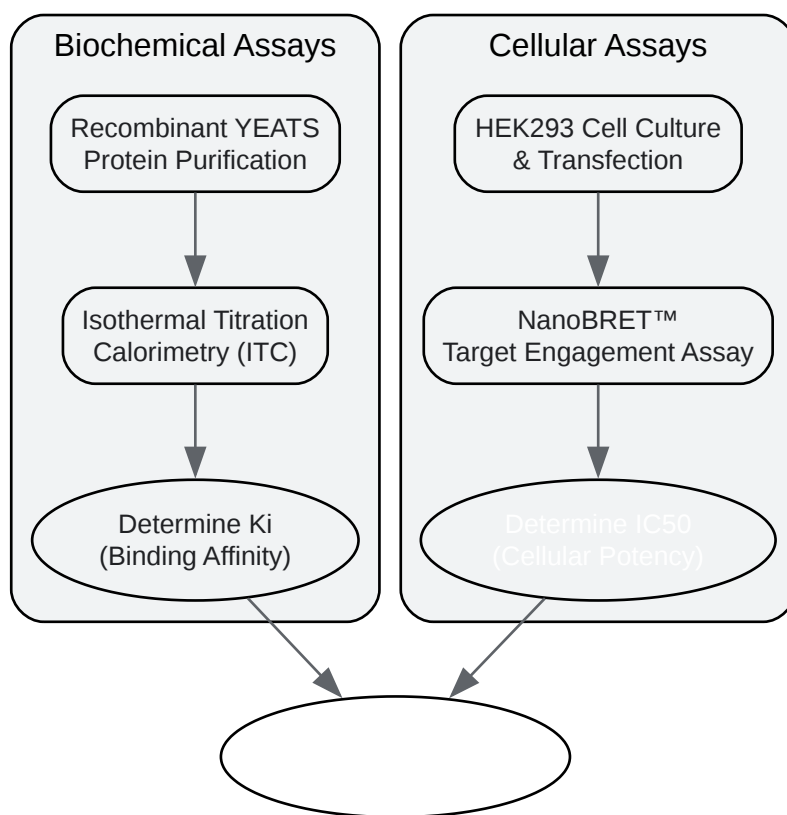
Protocol:

- Cell Culture and Transfection:
 - HEK293 cells were cultured in DMEM supplemented with 10% FBS.

- Cells were transiently transfected with a plasmid encoding a NanoLuc®-YEATS4 fusion protein.
- Assay Setup:
 - Transfected cells were seeded into 96-well plates.
 - Cells were treated with a serial dilution of the test compounds.
 - A fluorescent tracer that binds to the YEATS4 active site was added to all wells at a fixed concentration.
- BRET Measurement:
 - After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate was added.
 - The donor emission (460 nm) and acceptor emission (618 nm) were measured using a plate reader.
- Data Analysis:
 - The BRET ratio was calculated as the acceptor emission divided by the donor emission.
 - The IC50 values were determined by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

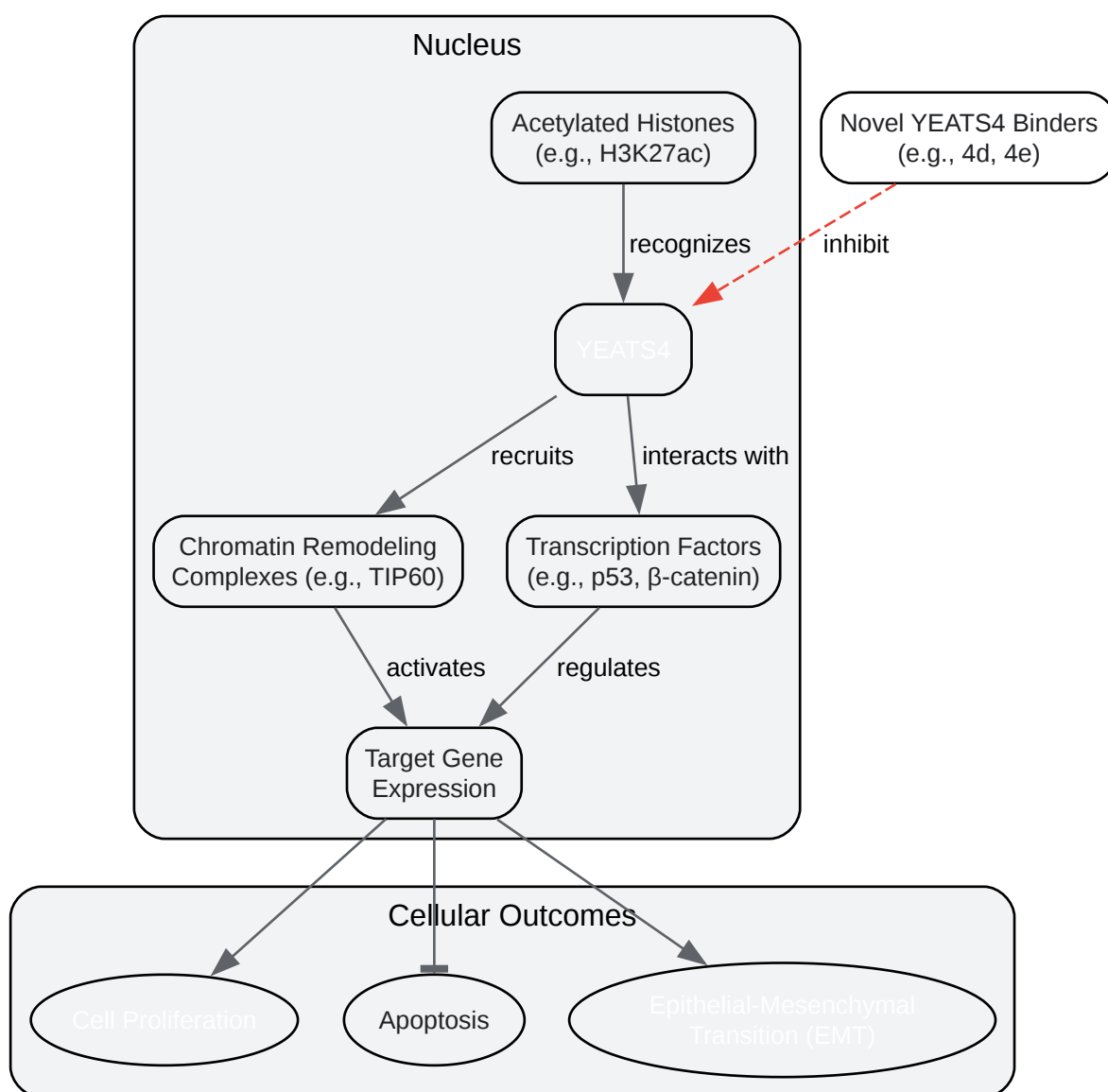
Signaling Pathways and Experimental Workflows

To visualize the context in which these binders operate and the methods used to assess them, the following diagrams are provided.



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Caption: Experimental workflow for assessing the selectivity of novel YEATS4 binders.



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Caption: Simplified signaling pathways involving YEATS4 and the inhibitory action of novel binders.

Conclusion

The novel YEATS4 binders, particularly compounds 4d and 4e, demonstrate exceptional selectivity for YEATS4 over other YEATS domain family members.[1] This high degree of selectivity, confirmed through rigorous biochemical and cellular assays, makes them valuable tools for further investigation of YEATS4 biology and as promising starting points for the

development of targeted cancer therapies. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of new chemical entities targeting this important epigenetic reader.

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References

- 1. YEATS4 binder 4e | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
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